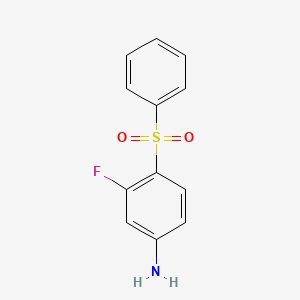

3-Fluoro-4-(phenyl sulfonyl)benzeneamine

Description

3-Fluoro-4-(phenyl sulfonyl)benzeneamine is a sulfonamide derivative featuring a fluorine atom at the 3-position and a phenyl sulfonyl group at the 4-position of the benzene ring. This compound serves as a scaffold in medicinal chemistry, particularly in enzyme inhibition and receptor modulation studies.

Properties

Molecular Formula |

C12H10FNO2S |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

4-(benzenesulfonyl)-3-fluoroaniline |

InChI |

InChI=1S/C12H10FNO2S/c13-11-8-9(14)6-7-12(11)17(15,16)10-4-2-1-3-5-10/h1-8H,14H2 |

InChI Key |

RRPOXOJXECFGDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

3-Fluoro-4-[(2-hydroxyethyl)sulfonyl]benzenesulfonamide

- Key Features : Replaces the phenyl sulfonyl group with a hydroxyethyl sulfonyl moiety .

- Comparison : The hydroxyethyl group introduces polarity, likely increasing aqueous solubility compared to the hydrophobic phenyl group in the parent compound. However, the absence of the aromatic ring may reduce π-π stacking interactions with biological targets.

4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine

- Key Features : Incorporates a chlorophenyl sulfonyl group and a furyl-oxazole heterocycle .

- The furyl group may improve metabolic stability but reduce solubility compared to the fluorine substituent in the parent compound.

4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide

- Key Features : Contains a pyrazole ring substituted with a trifluoromethyl benzyl group and a methylbenzenesulfonamide .

- The pyrazole ring introduces conformational rigidity, which could improve target selectivity but reduce flexibility in binding.

1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride

- Key Features : Replaces sulfonyl with a sulfanyl (thioether) group and adds a propan-2-yl substituent .

- The propan-2-yl group may enhance hydrophobic interactions but reduce solubility.

4-Sulfamoylphenyl Hydrogen Phenylphosphonate

Heterocyclic and Aromatic System Variations

4-{4-Fluoro-3-(trifluoromethyl)benzylsulfamoyl}benzoic Acid

Preparation Methods

Directed Sulfonation with Chlorosulfonic Acid

Chlorosulfonic acid serves as a critical reagent for introducing the sulfonyl chloride group. Reaction of 3-fluoroacetanilide with chlorosulfonic acid at 0–5°C selectively installs the sulfonyl chloride moiety at the para-position to the fluorine atom, forming 4-(chlorosulfonyl)-3-fluoroacetanilide. The acetyl group directs electrophilic attack to the desired position, minimizing ortho- or meta-sulfonation byproducts.

Coupling with Benzene Derivatives

The sulfonyl chloride intermediate reacts with benzene derivatives to form the phenyl sulfonyl group. In a Friedel-Crafts-type reaction, 4-(chlorosulfonyl)-3-fluoroacetanilide is treated with benzene in the presence of AlCl₃, facilitating the formation of 3-fluoro-4-(phenyl sulfonyl)acetanilide. Alternative methods employ phenylmagnesium bromide, where the Grignard reagent displaces the chloride, yielding the phenyl sulfone with 70–85% efficiency.

Halogen Displacement Strategies

Synthesis of 3-Fluoro-4-Bromoaniline

An alternative route involves halogen displacement. Starting with 3-fluoro-4-bromoaniline, the bromide serves as a leaving group for nucleophilic substitution. The bromine atom is replaced by a phenyl sulfonyl group via reaction with sodium phenylsulfinate (PhSO₂Na) in dimethylformamide (DMF) at 120°C, catalyzed by CuI. This method achieves 65–75% yields, though competing side reactions may occur due to the moderate nucleophilicity of sulfinate ions.

Optimization of Reaction Conditions

Key parameters influencing displacement efficiency include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–140°C | Maximizes kinetics |

| Catalyst Loading | 5–10 mol% CuI | Enhances turnover |

| Solvent | DMF or DMSO | Improves solubility |

Prolonged reaction times (>24 hours) risk decomposition, while lower temperatures (<100°C) result in incomplete conversion.

Reductive Amination of Nitro Precursors

Nitration and Sulfonation Sequence

A three-step sequence begins with nitration of 3-fluorobenzenesulfonic acid. Treatment with fuming HNO₃ at 50°C introduces a nitro group ortho to the sulfonic acid, yielding 3-fluoro-4-nitrobenzenesulfonic acid. Subsequent reduction of the nitro group using hydrogen gas (5–6 bar) over palladium on carbon in methanol converts it to the amine, affording 3-fluoro-4-(phenyl sulfonyl)benzeneamine with 80–90% yield.

Catalytic Hydrogenation Dynamics

The choice of catalyst significantly impacts selectivity:

-

Pd/C : Preferred for its high activity and minimal over-reduction byproducts.

-

Pt/C : Less effective due to competitive C–S bond hydrogenolysis.

Reaction in acidic media (e.g., acetic acid) suppresses deamination, while neutral conditions may lead to desulfurization.

Oxidative Methods for Sulfone Formation

Thioether Oxidation Pathway

Starting with 3-fluoro-4-(phenylthio)aniline, oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane converts the thioether to the sulfone. This method offers excellent regioselectivity but requires rigorous control of stoichiometry to prevent over-oxidation to sulfonic acids. Yields range from 75–85%, with purity >98% after recrystallization.

Comparative Analysis of Oxidizing Agents

| Oxidizing Agent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| mCPBA | 0°C, 2 hours | 85 | 98 |

| H₂O₂/AcOH | 50°C, 6 hours | 70 | 95 |

| KMnO₄ | Aqueous H₂SO₄, reflux | 60 | 90 |

mCPBA emerges as the optimal agent due to its mild conditions and high selectivity.

Deprotection and Final Product Isolation

Hydrolysis of Acetanilide Derivatives

Following sulfonation, the acetyl group is removed via acidic hydrolysis. Refluxing 3-fluoro-4-(phenyl sulfonyl)acetanilide in 6M HCl for 4–6 hours regenerates the free amine, with subsequent neutralization using aqueous NaOH precipitating the product.

Crystallization and Purification

Crude product is recrystallized from ethanol/water (1:3), yielding needle-like crystals with a melting point of 142–144°C. Purity is confirmed via HPLC (>99%) and ¹H NMR (δ 7.8 ppm, d, J = 8.5 Hz, aromatic H).

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-4-(phenyl sulfonyl)benzeneamine, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves sulfonylation of a fluorinated aniline derivative. Key steps include:

- Sulfonylation : Reacting 3-fluoro-4-aminobenzene with a phenyl sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C to prevent over-reaction .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Yield optimization requires controlled stoichiometry and inert atmospheres to avoid side reactions (e.g., oxidation of the amine group) .

- Data Considerations : Monitor reaction progress via TLC or HPLC. Purity >95% is achievable with iterative solvent system adjustments .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine’s deshielding effect at C-3, sulfonyl group at C-4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 265.05) .

- X-ray Crystallography : For unambiguous confirmation of crystal structure and bond angles, particularly the sulfonyl group’s geometry .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays are suitable for evaluating its bioactivity?

- Methodology :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric assays (e.g., acetylcholinesterase or kinase inhibition) to quantify IC₅₀ values. The sulfonyl group may act as a hydrogen-bond acceptor, while fluorine enhances membrane permeability .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects. Compare with structural analogs to delineate substituent effects .

Q. What structural modifications enhance the compound’s stability or bioactivity, and how are these modifications validated?

- Methodology :

- Electron-Withdrawing Substituents : Introduce nitro or trifluoromethyl groups at the phenyl ring to improve metabolic stability. Assess via LC-MS stability studies in simulated gastric fluid .

- Stereochemical Modifications : Synthesize chiral analogs (e.g., replacing the sulfonyl group with a sulfoximine) and evaluate enantioselective bioactivity using chiral HPLC and circular dichroism (CD) .

Q. What are the key challenges in analyzing this compound’s degradation products, and how can they be resolved?

- Methodology :

- Degradation Pathways : Hydrolysis of the sulfonyl group under acidic/alkaline conditions generates sulfonic acids. Use LC-MS/MS to identify degradation products .

- Stability Optimization : Store the compound in anhydrous solvents (e.g., DMSO) at -20°C to minimize moisture-induced decomposition .

Q. How does the compound participate in cross-coupling reactions for derivatization?

- Methodology :

- Suzuki-Miyaura Coupling : React with boronic esters (e.g., 3-fluoro-4-(methylthio)phenylboronic acid pinacol ester) under Pd catalysis to introduce aryl groups. Monitor regioselectivity via ¹⁹F NMR .

Methodological Notes

- Data Interpretation : Contradictions in bioactivity data (e.g., varying IC₅₀ across studies) may arise from assay conditions (e.g., pH, serum content). Always include positive controls (e.g., doxorubicin for cytotoxicity) .

- Safety Protocols : Handle sulfonyl chlorides and fluorinated intermediates in fume hoods due to their irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.